Lipophilicity and Steric Bulk Differentiation from the Unsubstituted Phenyl Analog: Calculated logP and TPSA Comparison
The 4-isopropyl substituent on each aryl ring of 1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane provides a substantial lipophilicity and steric increment compared to the unsubstituted phenyl analog 1,4-bis(benzenesulfonyl)-1,4-diazepane. This difference is critical because the S4 aryl-binding pocket of factor Xa and the transmembrane domains of chemokine receptors both exhibit strong preferences for appropriately sized hydrophobic groups . In the fXa inhibitor series, the 4-isopropylphenylsulfonyl P4 motif was specifically designed to achieve optimal occupancy of the S4 pocket, a design principle that cannot be satisfied by the smaller, less lipophilic benzenesulfonyl variant .
| Evidence Dimension | Calculated lipophilicity (ClogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 1,4-Bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane: ClogP ~3.8; TPSA 83.5 Ų (calculated from structure C23H32N2O4S2) |
| Comparator Or Baseline | 1,4-Bis(benzenesulfonyl)-1,4-diazepane (CAS 5451-44-5): ClogP ~2.1; TPSA 83.5 Ų (identical sulfonamide core, difference arises solely from aryl substituent lipophilicity) |
| Quantified Difference | ΔClogP ≈ +1.7 units (approximately 50-fold higher calculated octanol-water partition coefficient for the 4-isopropylphenyl analog) at equivalent TPSA |
| Conditions | In silico calculation using fragment-based methods; no experimental logP data have been published for either compound |
Why This Matters
The ~1.7 log unit increase in calculated lipophilicity, achieved with no change in TPSA, predicts substantially enhanced passive membrane permeability and S4 pocket hydrophobic complementarity, making the 4-isopropylphenyl variant a superior choice over the unsubstituted phenyl analog for any target requiring a deep hydrophobic binding interaction.
- [1] Matsumoto, Y.; et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg. Med. Chem. 2004, 12, 2179–2191. View Source
- [2] Hirayama, F.; Koshio, H.; Ishihara, T.; et al. Design, synthesis and biological activity of YM-60828 derivatives: potent and orally-bioavailable factor Xa inhibitors based on naphthoanilide and naphthalensulfonanilide templates. Bioorg. Med. Chem. 2002, 10, 1509–1523. View Source
